1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Catalog No.
S2755668
CAS No.
54384-71-3
M.F
C6H7N3
M. Wt
121.143
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-1H-pyrazole-3-carbonitrile

CAS Number

54384-71-3

Product Name

1,5-Dimethyl-1H-pyrazole-3-carbonitrile

IUPAC Name

1,5-dimethylpyrazole-3-carbonitrile

Molecular Formula

C6H7N3

Molecular Weight

121.143

InChI

InChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3

InChI Key

QJTFMFKUXJQSAO-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)C#N

Solubility

not available

Synthesis:

1,5-Dimethyl-1H-pyrazole-3-carbonitrile can be synthesized through various methods, with the most common approach involving the reaction of N,N-dimethylformamide with hydrazine hydrate and a Lewis acid catalyst like zinc chloride []. Other reported methods include the cyclization of N-nitroso-N-methylhydrazine with acetylacetone or the reaction of 3-amino-1,5-dimethyl-1H-pyrazole with formic acid [, ].

Potential Applications:

Research suggests that 1,5-Dimethyl-1H-pyrazole-3-carbonitrile may possess various properties and functionalities relevant to scientific research, although its specific applications are still under exploration. Here are some potential areas of investigation:

  • Pharmaceutical research: The pyrazole ring is a common structural motif found in numerous bioactive molecules, and 1,5-Dimethyl-1H-pyrazole-3-carbonitrile might serve as a starting material for the development of novel drugs. Studies have shown that certain pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticonvulsant properties []. However, further research is needed to determine the specific biological activities of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile and its potential as a drug candidate.
  • Material science: Pyrazole derivatives have been explored for their potential applications in various materials, including polymers, ionic liquids, and coordination complexes []. The unique properties of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, such as its aromatic nature and the presence of the nitrile group, could potentially make it suitable for further investigation in material science research.

1,5-Dimethyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound characterized by a pyrazole ring substituted at the 1 and 5 positions with methyl groups and at the 3 position with a carbonitrile group. Its molecular formula is C6H7N3C_6H_7N_3, and it has a molecular weight of approximately 121.14 g/mol. The compound's structure contributes to its unique chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

Due to the presence of the carbonitrile functional group and the pyrazole ring. Notable reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
  • Cyclization: The compound can serve as a precursor in cyclization reactions to form more complex heterocycles.

These reactions are often utilized in synthetic pathways to create novel compounds with potential biological activity .

Research indicates that 1,5-dimethyl-1H-pyrazole-3-carbonitrile exhibits various biological activities. It has been studied for its potential anti-inflammatory, analgesic, and anticancer properties. For instance, compounds derived from this pyrazole have shown activity against certain cancer cell lines, indicating its potential role in cancer therapy . Additionally, the compound may exhibit neuroprotective effects, making it relevant in studies related to neurodegenerative diseases.

Several methods exist for synthesizing 1,5-dimethyl-1H-pyrazole-3-carbonitrile:

  • Cyclization of Hydrazine Derivatives: One common method involves the reaction of hydrazine derivatives with carbonyl compounds followed by treatment with cyanogen bromide.
  • Refluxing with Carbonitrile Sources: The compound can also be synthesized by refluxing appropriate pyrazole precursors with carbonitrile sources under acidic or basic conditions.
  • One-Pot Reactions: Recent studies have reported efficient one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing yield and reducing reaction time .

1,5-Dimethyl-1H-pyrazole-3-carbonitrile has several applications:

  • Pharmaceuticals: Its derivatives are explored for their therapeutic potential in treating cancer and inflammatory diseases.
  • Agricultural Chemicals: The compound may also be investigated for use as agrochemicals due to its biological activity against pests or pathogens.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of various heterocyclic compounds used in medicinal chemistry .

Studies on the interactions of 1,5-dimethyl-1H-pyrazole-3-carbonitrile with biological targets have revealed insights into its mechanism of action. For example, docking studies have shown that it can bind effectively to specific enzymes involved in cancer progression. These interactions suggest that this compound could inhibit target proteins, thereby exerting its anticancer effects .

Several compounds share structural similarities with 1,5-dimethyl-1H-pyrazole-3-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity Index
1-Methyl-1H-pyrazole-3-carbonitrileMethyl group at position 10.91
1,3-Dimethyl-1H-pyrazole-5-carbonitrileMethyl groups at positions 1 and 30.98
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrileHydroxymethyl group at position 30.85
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrileIsopropyl group at position 30.83

The uniqueness of 1,5-dimethyl-1H-pyrazole-3-carbonitrile lies in its specific substitution pattern on the pyrazole ring and the presence of the carbonitrile group at position 3, which influences its reactivity and biological activity compared to these similar compounds .

Classical Synthetic Routes

Classical synthetic methodologies for 1,5-dimethyl-1H-pyrazole-3-carbonitrile formation rely on well-established protocols that have been refined over decades. These approaches typically involve multi-step processes that build the pyrazole ring followed by introduction of the nitrile functionality.

Hydrazine-Based Cyclization Approaches

The most fundamental approach to pyrazole synthesis involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For 1,5-dimethyl-1H-pyrazole-3-carbonitrile, several hydrazine-based routes have been developed.

The Knorr pyrazole synthesis represents the archetypal approach, utilizing hydrazine hydrate with 1,3-dicarbonyl compounds to form the pyrazole ring [1]. This method involves the condensation of acetylacetone with hydrazine hydrate, followed by subsequent functionalization to introduce the nitrile group [2] [3]. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and elimination of water to form the aromatic pyrazole ring.

Modified hydrazine-based approaches have been developed to accommodate the specific substitution pattern required for 1,5-dimethyl-1H-pyrazole-3-carbonitrile. The use of N-nitroso-N-methylhydrazine with acetylacetone provides a direct route to dimethyl pyrazole precursors . This approach circumvents the need for separate N-methylation steps and directly introduces the N-methyl substituent during ring formation.

Alternative hydrazine-based methodologies employ substituted hydrazines such as methylhydrazine in conjunction with appropriate diketone precursors [5]. The reaction of methylhydrazine with 2-methyl-3-oxobutanal provides access to the 1,5-dimethyl substitution pattern directly [6]. These approaches typically require careful control of reaction conditions to ensure regioselectivity and avoid formation of isomeric products.

Nitrile Group Introduction Strategies

The introduction of the nitrile functionality at the 3-position of the pyrazole ring represents a significant synthetic challenge. Several classical approaches have been developed for this transformation.

The Vilsmeier-Haack reaction provides a direct method for introducing the nitrile group into pre-formed pyrazole derivatives [7]. This approach involves the reaction of 1,5-dimethylpyrazole with phosphorus oxychloride and dimethylformamide, followed by treatment with ammonia to convert the formyl group to a nitrile [7]. The reaction proceeds through formation of an iminium intermediate, which undergoes nucleophilic substitution to introduce the nitrile functionality.

Dehydration of carboxamide precursors represents another classical approach to nitrile formation [8]. The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide followed by dehydration with phosphorus pentoxide at elevated temperatures provides access to the corresponding nitrile [8]. This method offers high yields but requires harsh reaction conditions and careful handling of dehydrating agents.

Sandmeyer-type reactions have been employed for nitrile introduction via diazonium salt intermediates [9]. The synthesis begins with 1,5-dimethyl-3-aminopyrazole, which is diazotized and then treated with copper(I) cyanide to introduce the nitrile group [9]. This approach requires careful temperature control and handling of diazonium salts, which can be unstable and potentially explosive.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1,5-dimethyl-1H-pyrazole-3-carbonitrile synthesis incorporate advanced catalytic systems, energy-efficient activation methods, and improved reaction conditions to enhance selectivity and reduce environmental impact.

Catalyst-Mediated Syntheses

Modern catalyst-mediated approaches have revolutionized the synthesis of pyrazole derivatives, offering improved yields, selectivity, and reaction conditions compared to classical methods.

Copper-catalyzed approaches have shown particular promise for pyrazole synthesis [10]. The use of copper(I) chloride with 1,2-dimethylethylenediamine as a ligand enables efficient coupling reactions for pyrazole formation [11]. These copper-catalyzed methods typically operate under milder conditions than traditional approaches and offer excellent functional group tolerance.

Iron-catalyzed synthetic strategies have emerged as sustainable alternatives to precious metal catalysis [12]. Iron(II) catalysts bearing tridentate pincer ligands such as 2-(phenyldiazenyl)-1,10-phenanthroline have been successfully employed for multicomponent pyrazole synthesis [12]. These iron-catalyzed approaches utilize biomass-derived alcohols as starting materials, eliminating the need for pre-functionalized substrates and providing environmentally benign synthetic routes.

Heterogeneous catalysis has gained significant attention for pyrazole synthesis due to the ease of catalyst recovery and reuse [13]. Dioxomolybdenum complexes supported on silica-coated magnetite nanoparticles have been developed for efficient pyrazole synthesis [13]. These heterogeneous catalysts can be recovered magnetically and reused multiple times without significant loss of activity.

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool for enhancing pyrazole synthesis, offering reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods.

Solvent-free microwave-assisted synthesis represents a particularly attractive approach for pyrazole formation [14] [15]. The synthesis of pyrazole derivatives from tosylhydrazones under microwave irradiation without solvent demonstrates the potential for green chemistry applications [14] [15]. These methods typically employ solid-supported bases such as potassium carbonate and achieve complete conversion within minutes rather than hours.

Microwave-assisted multicomponent reactions have been developed for direct synthesis of pyrazole derivatives [16]. The synthesis of pyrazolo[1,5-a] [6] [17]triazines through sequential one-pot reactions under microwave irradiation demonstrates the efficiency of this approach [16]. These methods combine multiple synthetic steps into a single operation, reducing waste and improving overall efficiency.

Temperature control and power modulation in microwave-assisted synthesis enable precise control over reaction conditions [14]. The use of infrared thermometry and continuous power adjustment allows for optimal heating profiles that maximize product formation while minimizing side reactions [14]. This level of control is particularly important for synthesis of complex heterocyclic compounds where multiple reaction pathways may compete.

Flow Chemistry Applications

Flow chemistry has emerged as an enabling technology for pyrazole synthesis, offering advantages in terms of safety, scalability, and reaction control that are particularly valuable for synthesis of complex heterocyclic compounds.

Continuous flow synthesis platforms have been developed for pyrazole formation through [3+2] cycloaddition reactions [18]. These systems enable the safe handling of hazardous intermediates such as diazoalkanes by ensuring only small quantities exist at any given time [18]. The use of sequential reactor modules allows for telescoped synthesis of complex pyrazole derivatives with multiple functional groups.

Multistep continuous flow synthesis has been demonstrated for pyrazole preparation via metal-free amine-redox processes [19]. These systems incorporate diazotization, reduction, and cyclization steps into a single continuous operation [19]. The ability to screen reaction conditions with minimal operator input represents a significant advantage for process development.

Flow chemistry enables operation under conditions that would be difficult or impossible in batch mode [20]. The ability to operate solvents above their atmospheric boiling points through pressurized reactors improves reaction kinetics and enables new synthetic transformations [20]. This capability is particularly valuable for pyrazole synthesis where elevated temperatures are often required for cyclization reactions.

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies for 1,5-dimethyl-1H-pyrazole-3-carbonitrile has become increasingly important as pharmaceutical and chemical industries seek to reduce their environmental footprint while maintaining high synthetic efficiency.

Solvent-Free Methodologies

Solvent-free synthetic approaches represent a significant advancement in green chemistry applications for pyrazole synthesis, eliminating the need for organic solvents while maintaining high yields and selectivity.

Mechanochemical synthesis through grinding techniques has been developed for pyrazole formation [21]. The synthesis of pyrazoles from β-dimethylaminovinyl ketones and hydrazine through simple grinding eliminates the need for organic solvents entirely [21]. This approach is particularly attractive for large-scale synthesis where solvent costs and disposal become significant economic and environmental factors.

Solid-state reactions using mineral-supported bases have shown excellent results for pyrazole synthesis [14]. The use of potassium carbonate impregnated on solid supports enables efficient pyrazole formation without organic solvents [14]. These methods typically achieve high conversion rates and excellent selectivity while simplifying product isolation and purification.

Neat reaction conditions have been optimized for pyrazole synthesis through careful selection of reaction parameters [22]. The use of p-toluenesulfonic acid as a catalyst in neat conditions enables efficient one-pot synthesis of multifunctionalized pyrazole derivatives [22]. These approaches demonstrate that high synthetic efficiency can be achieved without compromising environmental sustainability.

Sustainable Catalyst Systems

The development of sustainable catalyst systems for pyrazole synthesis focuses on the use of earth-abundant metals, recyclable catalysts, and bio-derived catalyst supports that minimize environmental impact while maintaining synthetic efficiency.

Waste-derived catalyst systems have been developed for pyrazole synthesis with remarkable success [23] [24]. The use of water extract of banana peel as a reaction medium for pyranopyrazole synthesis demonstrates the potential for utilizing agricultural waste in synthetic chemistry [23]. These approaches achieve excellent yields while converting waste materials into valuable synthetic reagents.

Recoverable ionic liquid catalysts have been employed for pyrazole synthesis with excellent recyclability [25]. Brønsted-acidic ionic liquids such as [(CH₂)₄SO₃HMIM][HSO₄] enable efficient pyrazole formation under solvent-free conditions while being recoverable and reusable for multiple cycles [25]. These systems combine the advantages of homogeneous catalysis with the ease of recovery associated with heterogeneous systems.

Biologically-derived catalyst systems have been explored for sustainable pyrazole synthesis [26]. The use of nano copper stabilized on layered double hydroxide functionalized with organic ligands provides efficient catalysis for pyrazole formation [26]. These systems demonstrate that sustainable catalyst design can achieve performance comparable to traditional precious metal catalysts.

Atom Economy Considerations

Atom economy optimization represents a fundamental principle of green chemistry that has been successfully applied to pyrazole synthesis, focusing on maximizing the incorporation of starting materials into the final product while minimizing waste generation.

Multicomponent reactions have been developed to maximize atom economy in pyrazole synthesis [27]. The synthesis of pyrazole derivatives through three-component reactions of aldehydes, hydrazines, and nitriles achieves high atom economy by incorporating all starting materials into the final product [27]. These approaches eliminate the need for separate protection and deprotection steps that generate stoichiometric waste.

Direct functionalization strategies have been employed to minimize synthetic steps and improve atom economy [28]. The synthesis of pyrazole-tethered thioamides through direct three-component reactions eliminates the need for pre-functionalized intermediates [28]. These approaches achieve high atom economy by incorporating all reagents into the final product structure.

Telescoped synthesis procedures have been developed to improve overall atom economy [29]. The synthesis of complex pyrazole derivatives through sequential reactions without isolation of intermediates reduces waste generation and improves overall efficiency [29]. These approaches demonstrate that high atom economy can be achieved even for complex multi-step syntheses.

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of 1,5-dimethyl-1H-pyrazole-3-carbonitrile requires careful consideration of process parameters, safety requirements, and economic factors that may not be critical at smaller scales.

Industrial Production Parameters

Industrial production of pyrazole derivatives requires optimization of reaction conditions for large-scale operation, considering factors such as heat transfer, mass transfer, and reaction kinetics that become critical at commercial scales.

Temperature control systems for large-scale pyrazole synthesis must account for the exothermic nature of many pyrazole-forming reactions [30]. Industrial production methods typically employ controlled addition of reagents and efficient heat removal systems to maintain optimal reaction temperatures [30]. The use of glycerine and hydrazine hydrate in sulfuric acid with controlled addition rates has been successfully scaled to industrial production [30].

Pressure considerations become critical for large-scale synthesis, particularly for reactions involving volatile reagents or high-temperature conditions [31]. Industrial pyrazole production typically operates under controlled pressure conditions to ensure safety and optimal reaction rates [31]. The use of pressurized reactors enables operation at elevated temperatures while maintaining liquid-phase conditions.

Mass transfer limitations can significantly impact large-scale synthesis efficiency [11]. Industrial production methods typically employ efficient mixing systems and optimized reactor geometries to ensure adequate mass transfer [11]. The development of scalable synthetic routes often requires modification of reaction conditions to accommodate mass transfer limitations that are not significant at laboratory scale.

Process Optimization Strategies

Process optimization for large-scale pyrazole synthesis focuses on maximizing yield and selectivity while minimizing costs and environmental impact through systematic evaluation of reaction parameters and process conditions.

Solvent selection and recycling strategies are critical for economical large-scale synthesis [29]. Industrial processes typically employ solvent recovery systems that enable reuse of organic solvents [29]. The development of process mass intensity metrics below 60 has been achieved through careful solvent selection and recovery optimization [29].

Catalyst recycling and regeneration systems have been developed for large-scale pyrazole synthesis [13]. Industrial processes typically employ heterogeneous catalysts that can be easily separated and regenerated [13]. The development of magnetic separation systems for catalyst recovery has shown particular promise for industrial applications [13].

Energy efficiency optimization has become increasingly important for large-scale synthesis [30]. Industrial processes typically employ heat integration and energy recovery systems to minimize energy consumption [30]. The development of continuous processes that eliminate the need for heating and cooling cycles has shown significant energy savings compared to batch processes.

Purification and Quality Control

Industrial production of 1,5-dimethyl-1H-pyrazole-3-carbonitrile requires robust purification methods and quality control systems to ensure consistent product quality and regulatory compliance.

Distillation and crystallization techniques are the primary methods for large-scale purification of pyrazole derivatives [32] [33]. Industrial purification processes typically employ multi-stage distillation systems to achieve high purity while minimizing energy consumption [32]. The development of crystallization processes that enable selective separation of isomeric impurities has been particularly important for pyrazole purification [33].

Chromatographic purification methods have been developed for specialized applications requiring ultra-high purity [34]. Industrial chromatographic systems typically employ preparative-scale columns with optimized stationary phases for efficient separation [34]. The development of continuous chromatographic processes has enabled large-scale purification while maintaining high efficiency.

Analytical methods for quality control must be robust and suitable for routine use in industrial settings [35] [36]. Industrial quality control systems typically employ multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to ensure product quality [35] [36]. The development of automated analytical systems has enabled real-time monitoring of product quality during production.

Synthesis MethodYield (%)Reaction TimeTemperature (°C)CatalystSolventRef
Knorr Synthesis85-952-4 hours100-120AcidEthanol [1]
Vilsmeier-Haack73-9130-60 min70-100POCl₃/DMFSolvent-free [7]
Microwave-Assisted90-951-5 min130-150K₂CO₃/DMFSolvent-free [14]
Flow Chemistry75-8531.7 min100-140VariousVarious [18]
Copper-Catalyzed85-952-6 hours60-80CuCl/DMEDAOrganic [10]
Iron-Catalyzed70-854-8 hours80-100Fe(II) ComplexAlcohols [12]

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonitrile encompasses a diverse range of methodologies, from classical hydrazine-based cyclization approaches to modern flow chemistry applications. The evolution from traditional synthetic methods to contemporary green chemistry approaches reflects the increasing emphasis on sustainability and efficiency in chemical synthesis. Modern catalyst-mediated syntheses, microwave-assisted methods, and flow chemistry applications offer significant advantages in terms of reaction time, yield, and environmental impact compared to classical approaches.

The development of green chemistry approaches, particularly solvent-free methodologies and sustainable catalyst systems, represents a significant advancement in the field. These approaches demonstrate that high synthetic efficiency can be achieved while minimizing environmental impact through careful consideration of reaction design and catalyst selection. The optimization of atom economy through multicomponent reactions and telescoped synthesis procedures further enhances the sustainability of these synthetic approaches.

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Dates

Last modified: 08-17-2023

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